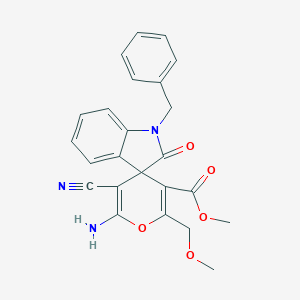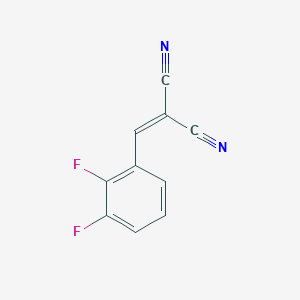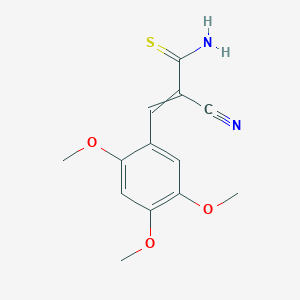
methyl 6-amino-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate-4-spiro-3'-(1'-benzyl-1',3'-dihydro-2'H-indol-2'-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-amino-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate-4-spiro-3’-(1’-benzyl-1’,3’-dihydro-2’H-indol-2’-one) is a complex organic compound that features a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate-4-spiro-3’-(1’-benzyl-1’,3’-dihydro-2’H-indol-2’-one) typically involves multi-step organic reactions. The starting materials often include substituted pyrans and indoles, which undergo cyclization and spiro-annulation reactions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol. The reaction conditions may vary, but they often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-amino-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate-4-spiro-3’-(1’-benzyl-1’,3’-dihydro-2’H-indol-2’-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert nitrile groups to amines or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles such as halides or amines. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its activity and selectivity.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for developing new drugs. Its structural features may interact with specific biological targets, making it a potential candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of methyl 6-amino-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate-4-spiro-3’-(1’-benzyl-1’,3’-dihydro-2’H-indol-2’-one) involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-amino-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate: A simpler analog without the spiro-indole moiety.
4H-pyran-3-carboxylate derivatives: Compounds with similar pyran structures but different substituents.
Indole derivatives: Compounds with similar indole structures but different spiro or pyran moieties.
Uniqueness
Methyl 6-amino-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate-4-spiro-3’-(1’-benzyl-1’,3’-dihydro-2’H-indol-2’-one) is unique due to its spiro structure, which combines the properties of both pyran and indole moieties. This structural feature can lead to unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C24H21N3O5 |
|---|---|
Poids moléculaire |
431.4g/mol |
Nom IUPAC |
methyl 6'-amino-1-benzyl-5'-cyano-2'-(methoxymethyl)-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C24H21N3O5/c1-30-14-19-20(22(28)31-2)24(17(12-25)21(26)32-19)16-10-6-7-11-18(16)27(23(24)29)13-15-8-4-3-5-9-15/h3-11H,13-14,26H2,1-2H3 |
Clé InChI |
AUNLZHAQHHNVCB-UHFFFAOYSA-N |
SMILES |
COCC1=C(C2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C(=C(O1)N)C#N)C(=O)OC |
SMILES canonique |
COCC1=C(C2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C(=C(O1)N)C#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]isoquinolinium](/img/structure/B460822.png)
![2-Amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460824.png)


![2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B460828.png)
![2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460829.png)
![Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460836.png)
![Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460837.png)
![Ethyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460838.png)
![Ethyl 2-amino-4-(2,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460839.png)
![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460840.png)
![Ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460841.png)
![Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460842.png)
![Ethyl 2-amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460843.png)
